
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Methoxphenidine or MXP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist and has been used in scientific research for its unique properties.
Wirkmechanismus
MXP acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXP can induce a dissociative state characterized by altered perceptions of time, space, and self.
Biochemical and Physiological Effects:
MXP has been shown to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It also has a high affinity for sigma-1 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
MXP has several advantages for use in scientific research, including its potency, selectivity, and ability to induce dissociative effects. However, it also has limitations, such as its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on MXP, including its use in the treatment of psychiatric disorders, its effects on neural plasticity and neuroprotection, and its potential as a tool for studying the NMDA receptor and sigma-1 receptor systems. Additionally, further research is needed to elucidate the long-term safety and potential risks associated with MXP use.
Synthesemethoden
MXP can be synthesized by the reaction of 3,5-dimethoxyphenol with 4-methoxyphenylacetic acid, followed by the esterification of the resulting 3,5-dimethoxy-4-(4-methoxyphenyl)phenol with ethyl oxalyl chloride.
Wissenschaftliche Forschungsanwendungen
MXP has been used in scientific research for its ability to induce dissociative effects similar to those of other NMDA receptor antagonists, such as ketamine and phencyclidine. It has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCLRSWWRXMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Acetylamino)anilino]carbonyl}isophthalic acid](/img/structure/B500404.png)
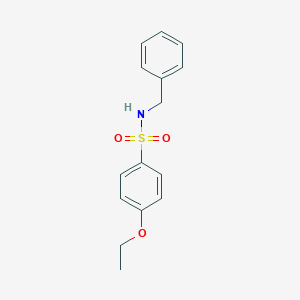
![N-(1-[2-(4-bromophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B500406.png)
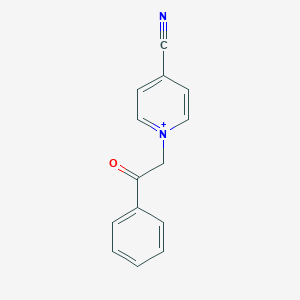

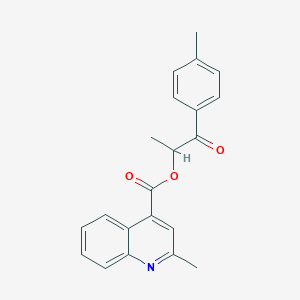
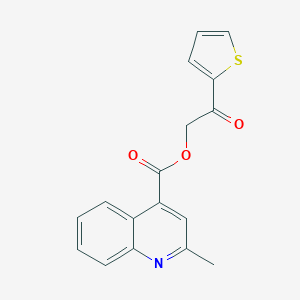


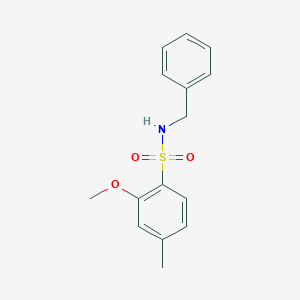
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
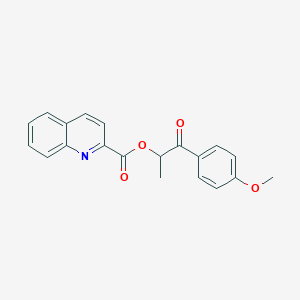
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)
